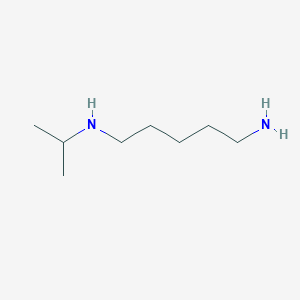
2-(2,6-二氯苯基)乙酰胺
描述
2-(2,6-Dichlorophenyl)acetamide is a chemical compound with the formula C8H7Cl2NO . It is also known by its CAS number 78433-88-2 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-(2,6-Dichlorophenyl)acetamide involves the reaction of 2,6-dichloroaniline with acetyl chloride in glacial acetic acid. After the reaction is complete, the mixture is heated at 90°C for 20 minutes. The solution is then poured into ice water, forming a white precipitate.Molecular Structure Analysis
The molecular structure of 2-(2,6-Dichlorophenyl)acetamide consists of a central carbon atom bonded to an amide group and a 2,6-dichlorophenyl group . The molecular weight of the compound is 204.05 .科学研究应用
Pharmacology
Methods
It is used in multi-step synthetic processes involving reactions like etherification and Smiles rearrangement under continuous-flow conditions to produce active pharmaceutical ingredients .
Results
The synthesis of diclofenac sodium, a widely used NSAID, has been achieved with an overall yield of 63% in a total reaction time of 205 minutes, demonstrating the efficiency of using 2-(2,6-Dichlorophenyl)acetamide in drug synthesis .
Chemistry
Methods
Techniques such as continuous flow synthesis are employed to enhance the efficiency of the synthesis process and minimize waste production .
Results
The compound has been successfully incorporated into larger molecular structures, showcasing its versatility as a chemical intermediate .
Biology
Methods
Biological assays and in vitro testing are conducted to evaluate the efficacy of the derivatives against various biological targets .
Results
Some derivatives have shown promising biological activities, which could lead to the development of new therapeutic agents .
Environmental Science
Methods
Environmental simulation models and biodegradation studies are used to predict the environmental fate of these compounds .
Results
The findings contribute to understanding the ecological risks associated with the use of such chemicals and their derivatives .
Materials Science
Methods
Material characterization techniques like NMR, HPLC, and LC-MS are utilized to analyze the compound and its derivatives .
Results
The data obtained helps in determining the suitability of these compounds for various material science applications .
Medicine
Methods
Analytical methods such as thin-layer chromatography and densitometry are used for the quantification and analysis of this compound in drug formulations .
Results
The accurate detection and quantification of such impurities ensure the safety and effectiveness of pharmaceutical products .
Each application demonstrates the diverse utility of 2-(2,6-Dichlorophenyl)acetamide in scientific research, contributing to advancements in multiple fields. The detailed methods and results highlight the compound’s significance and potential for further exploration.
Organic Synthesis
Methods
It undergoes reactions such as nucleophilic substitution to form derivatives that can be further modified for desired biological activities .
Results
The synthesis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide has been achieved, which shows promise for pharmaceutical applications .
Spectroscopy
Methods
Techniques like Fourier-transform infrared spectroscopy (FTIR) are used in conjunction with computational methods to understand the compound’s interactions at the molecular level .
Results
The study provides insights into the scaling of vibrational modes, which is crucial for interpreting IR spectra and understanding molecular dynamics .
Analytical Chemistry
Methods
High-performance liquid chromatography (HPLC) and other chromatographic techniques are employed to quantify impurities and active pharmaceutical ingredients .
Results
The use of this compound as a standard helps in the precise quantification of pharmaceutical compounds, ensuring quality control in drug manufacturing .
Computational Chemistry
Methods
Density functional theory (DFT) and other quantum chemical methods are used to simulate the compound’s behavior in various phases .
Results
These models help in understanding the compound’s potential as a pharmaceutical ingredient and its environmental impact .
Pharmaceutical Development
Methods
It is used in pre-formulation studies to assess its compatibility with other drug substances and excipients .
Results
Such studies are essential for the development of safe and effective drug formulations .
Environmental Toxicology
Methods
Toxicological studies and risk assessments are conducted to determine the safety levels for human exposure and environmental release .
Results
The data obtained informs regulatory decisions and the safe handling of chemicals in industrial processes .
These applications highlight the versatility of 2-(2,6-Dichlorophenyl)acetamide in scientific research and its potential impact across various fields of study. The detailed methodologies and results provide a deeper understanding of the compound’s properties and its broad utility.
Crystallography
Methods
X-ray diffraction analysis is employed to determine the crystal structure, which provides insights into the molecular conformation and intermolecular interactions .
Results
Studies have revealed the formation of orthorhombic crystals, contributing to the knowledge of molecular packing and stability in solid-state forms .
Microwave-Assisted Organic Synthesis
Results
The technique has been successfully applied to synthesize acetamide derivatives, showcasing its efficiency and eco-friendliness .
Pharmacological Research
Methods
The compound undergoes various chemical transformations to yield derivatives with potential therapeutic properties .
Results
Investigations have led to the synthesis of derivatives with diverse pharmacological activities, such as anti-inflammatory and sedative effects .
Computational Drug Design
Methods
Molecular docking and virtual screening techniques are applied to forecast the compound’s role in drug-receptor interactions .
Results
The computational studies assist in identifying promising candidates for further experimental validation .
Chemical Education
Methods
It is included in educational curricula to demonstrate synthetic strategies, analytical techniques, and the importance of chemical safety .
Results
The educational use of this compound helps in training the next generation of chemists in practical and theoretical aspects of chemistry .
Industrial Chemistry
Methods
Process optimization and scale-up studies are conducted to ensure the efficient production of this compound and its derivatives .
Results
The research contributes to the advancement of industrial chemistry by improving process efficiency and product quality .
安全和危害
属性
IUPAC Name |
2-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPLFZWNVMCJLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392351 | |
| Record name | 2-(2,6-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)acetamide | |
CAS RN |
78433-88-2 | |
| Record name | 2-(2,6-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-dichlorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Dichlorobenzeneacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY792EZ8SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B1307344.png)










![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)